![molecular formula C21H24N2O B5539498 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)

3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

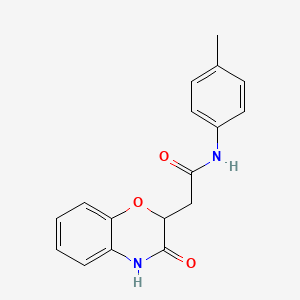

The synthesis of quinolinol derivatives, similar to 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol, often involves multi-step reactions including cyclization processes and the use of catalysts. In one study, Yamaguchi et al. (1971) synthesized phenacyl derivatives of 2(1H)-quinoxalinone and 2H-1,4-benzoxazin-2-one, which share a common structural element with our compound of interest (Y. Iwanami, T. Seki, & T. Inagaki, 1971). Another study by Gao et al. (2011) describes the synthesis of quinoline-3-carboxylic acid derivatives, highlighting the diverse synthetic routes possible for quinoline compounds (W. Gao, J. Liu, Yun Jiang, & Yang Li, 2011).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives, including 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol, is characterized by their unique heterocyclic framework. This framework often includes nitrogen atoms and various functional groups that contribute to the compound's properties. In the case of similar compounds studied by Asghari et al. (2014), NMR and IR spectral data were used to evidence the structure, showcasing the importance of spectroscopic techniques in structure elucidation (Sakineh Asghari, S. Ramezani, & M. Mohseni, 2014).

Chemical Reactions and Properties

Quinolinol derivatives can participate in various chemical reactions, demonstrating their reactive nature. For instance, Yamaguchi et al. (1990) explored the condensation of amino compounds with different reagents, leading to the formation of benzofuroquinolines, a class closely related to quinolinols (S. Yamaguchi, Y. Oh‐Hira, M. Yamada, H. Michitani, & Y. Kawase, 1990).

Physical Properties Analysis

The physical properties of quinolinol derivatives like solubility, melting point, and crystalline structure are often studied using various analytical techniques. For example, Petronijevic et al. (2017) utilized green chemistry metrics to analyze the synthesis and properties of quinoxalinones, highlighting the physical attributes of these compounds (Jelena Petronijevic, Z. Bugarčić, G. Bogdanović, S. Stefanovic, & Nenad Ž. Janković, 2017).

Chemical Properties Analysis

The chemical properties of quinolinol derivatives, such as reactivity, stability, and functional group behavior, are crucial in determining their applications. Studies like that of Bojinov and Grabchev (2003) who synthesized quinoline-carboxylates for potential application in liquid crystal displays, provide insights into the chemical behavior and potential applications of these compounds (V. Bojinov & I. Grabchev, 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis : Research by Iwanami, Seki, and Inagaki (1971) explored the synthesis of phenacyl derivatives of quinoxalinone and benzoxazinone, introducing a structural element into their positions. This study is significant for understanding the structural characteristics and potential modifications of quinoline compounds, including 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol (Iwanami, Seki, & Inagaki, 1971).

Antibacterial Activity : Asghari, Ramezani, and Mohseni (2014) conducted a study on the synthesis of pyranoquinoline derivatives, noting their moderate effectiveness against bacterial growth, particularly Pseudomonas aeruginosa. This implies potential applications of similar quinoline compounds in antibacterial treatments (Asghari, Ramezani, & Mohseni, 2014).

Antimalarial Potential : Nasr, Nabih, and Burckhalter (1978) synthesized various derivatives of 3-ethylaminomethyl-2-methyl-4(1H)-quinolone to evaluate their antimalarial properties. Although these specific compounds were found to be inactive as antimalarials, the research highlights the ongoing exploration of quinoline derivatives in this field (Nasr, Nabih, & Burckhalter, 1978).

Biocatalytic Synthesis : Petronijevic, Bugarčić, Bogdanović, Stefanovic, and Janković (2017) presented a biocatalytic synthesis approach for quinoxalinones and benzoxazinones, highlighting an environmentally friendly and efficient method. This could be relevant for synthesizing compounds like 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol (Petronijevic et al., 2017).

Chemical Reactions and Derivatives : Gao, Liu, Jiang, and Li (2011) explored the synthesis of novel methylenedioxy-bearing quinoline derivatives. Their work adds to the understanding of how various functional groups can be introduced into quinoline structures, potentially including 3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol (Gao, Liu, Jiang, & Li, 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[[benzyl(methyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-4-16-10-11-20-18(12-16)21(24)19(15(2)22-20)14-23(3)13-17-8-6-5-7-9-17/h5-12H,4,13-14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSRMDFHECEMMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C(C2=O)CN(C)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Benzyl(methyl)amino]methyl}-6-ethyl-2-methylquinolin-4-OL | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)